molecular formula C11H16ClNO2 B11757738 Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride

Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride

Cat. No.: B11757738
M. Wt: 229.70 g/mol
InChI Key: XJMUTFACUDUBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride is a chiral organic compound featuring a benzoate ester core substituted at the para position with a 1-aminopropan-2-yl group. The hydrochloride salt enhances its stability and solubility in polar solvents. The compound’s structure includes a methyl ester (COOCH₃) and a secondary amine hydrochloride (–NH₂⁺Cl⁻) on the propane chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl 4-(1-aminopropan-2-yl)benzoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H

InChI Key

XJMUTFACUDUBOK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The reduction of 4-(1-cyanoethyl)benzoic acid methyl ester (CAS 79361-96-9) serves as a foundational route. This method involves sequential hydrogenation of both the cyano (–CN) and nitro (–NO₂) groups to primary amines (–NH₂), followed by hydrochloride salt formation. The starting material is synthesized via Friedel-Crafts acylation of toluene derivatives, introducing the cyanoethyl group at the para position.

Key reaction steps :

  • Nitro group reduction : Catalytic hydrogenation using 5% Pd/C under 0.5–2.0 MPa H₂ pressure at 25–40°C.

  • Cyano group reduction : Continuation of hydrogenation at elevated pressures (1.5–2.0 MPa) to convert –CN to –CH₂NH₂.

  • Acidification : Treatment with concentrated HCl to precipitate the hydrochloride salt.

Optimization Parameters

  • Catalyst loading : 0.005–0.05 wt% Pd/C relative to the substrate maximizes conversion while minimizing costs.

  • Temperature control : Exothermic reactions require cooling below 40°C to prevent side reactions.

  • Solvent system : Dilute HCl (10–35%) ensures protonation of intermediates, facilitating isolation.

Table 1: Representative Yields from Nitro-Cyano Reduction

Starting MaterialCatalystPressure (MPa)Yield (%)Purity (%)
4-(1-Cyanoethyl)benzoate5% Pd/C1.5–2.085–9098.5
2-Nitro-4-cyanobenzoate5% Pd/C0.5–2.078–8297.0

Esterification of 4-(1-Aminopropan-2-yl)benzoic Acid

Synthetic Pathway

This two-step approach involves esterifying 4-(1-aminopropan-2-yl)benzoic acid with methanol, followed by HCl salt formation. The carboxylic acid is first activated via protonation, enabling nucleophilic attack by methanol.

Reaction conditions :

  • Acid catalyst : H₂SO₄ or HCl (1–2 equiv) in refluxing methanol (70–80°C).

  • Workup : Adjust pH to 4–9 for extraction into organic solvents (ethyl acetate).

  • Salt formation : Saturate the ester solution with gaseous HCl to precipitate the hydrochloride.

Challenges and Solutions

  • Low yields (60–70%) : Attributed to incomplete esterification or hydrolysis during workup. Excess methanol (5–10 equiv) shifts equilibrium toward ester formation.

  • Purity issues : Recrystallization from ethanol/water (1:3 v/v) enhances purity to >99%.

Table 2: Esterification Efficiency Under Varied Conditions

Acid CatalystMethanol (equiv)Time (h)Yield (%)Purity (%)
H₂SO₄5126895
HCl10247298

Catalytic Hydrogenation of Aromatic Ketones

Methodology Overview

A less common but high-yielding route involves hydrogenating 4-(1-oxopropan-2-yl)benzoate esters. Using Raney Ni or Pd/C catalysts, the ketone group (–CO–) is reduced to –CH₂NH₂ under 1–3 MPa H₂.

Advantages :

  • Single-step process : Eliminates multi-step synthesis of nitro-cyano precursors.

  • Scalability : Continuous-flow reactors achieve >90% conversion at 50–60°C.

Industrial Applications

  • Catalyst recycling : Pd/C recovered via filtration retains >90% activity for 5 cycles.

  • Byproduct mitigation : Alkaline wash (NaHCO₃) removes residual ketones before HCl addition.

Table 3: Hydrogenation Performance Metrics

CatalystH₂ Pressure (MPa)Temperature (°C)Yield (%)
5% Pd/C2.05092
Raney Ni3.06088

Comparative Analysis of Preparation Methods

Yield and Purity

  • Nitro-cyano reduction : Highest purity (98.5%) but requires handling hazardous H₂.

  • Esterification : Economical for small-scale synthesis but limited by moderate yields.

  • Hydrogenation : Optimal for industrial scales due to catalyst recyclability and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In the field of organic chemistry, methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in the development of new chemical entities.

Biology

The compound is utilized in biological research as a substrate in enzyme assays and studies involving enzyme interactions. Its ability to act as an inhibitor or activator of specific enzymes makes it a useful tool for investigating biochemical pathways.

Medicine

This compound is being explored for its pharmacological properties. It has shown potential as a precursor in drug development, particularly in creating compounds with antimicrobial or anticancer activity. For instance, derivatives of similar benzoate compounds have demonstrated efficacy against various bacterial strains and cancer cell lines .

Case Studies

  • Antimicrobial Activity : A study evaluated various benzoate derivatives for their activity against Mycobacterium species. Compounds similar to this compound showed higher efficacy compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Evaluation : Research involving human monocytic leukemia THP-1 cells demonstrated that certain derivatives exhibited significant cytotoxic effects, indicating potential for anticancer applications .
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes revealed its role as a competitive inhibitor, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with four structurally related molecules, emphasizing substituent positions, functional groups, and applications.

Table 1: Key Properties of Methyl 4-(1-aminopropan-2-yl)benzoate Hydrochloride and Analogues
Compound Name CAS Molecular Formula Mol. Weight (g/mol) Substituent Position Functional Groups Applications
Methyl 4-(1-aminopropan-2-yl)benzoate HCl Not provided C₁₁H₁₄ClNO₂* 235.7* 4-position of benzoate Ester, secondary amine hydrochloride Research intermediate (inferred)
(2S)-2-(4-Methoxyphenyl)propan-1-amine HCl 109-00-6 C₁₀H₁₆ClNO 201.70 Para on benzene Methoxy, primary amine hydrochloride Pharmaceutical building block
4-(Aminomethyl)-2-methylbenzoic acid HCl 1909306-16-6 C₉H₁₂ClNO₂ 201.65 4-aminomethyl, 2-methyl Carboxylic acid, primary amine HCl Pharmaceuticals, agrochemicals
Methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate HCl Not provided C₁₀H₁₄ClNO₃* 231.68* 4-position of benzoate Ester, amino alcohol hydrochloride Undisclosed (catalogued)
Methyl 4-piperidine-amide derivatives (e.g., Prep. 14 ) Not provided C₂₃H₂₈N₂O₄ 397 (M+H)+ 4-position of benzoate Ester, amide, piperidine Arthritis therapy (preclinical)

*Inferred from structural analysis.

Key Differences and Implications

Functional Groups: The ester group in the main compound and its analogues (e.g., Preparations 14–16 ) improves lipophilicity compared to the carboxylic acid in 4-(Aminomethyl)-2-methylbenzoic acid HCl . This impacts drug bioavailability and membrane permeability. The secondary amine in the main compound contrasts with the primary amine in (2S)-2-(4-methoxyphenyl)propan-1-amine HCl , altering hydrogen-bonding capacity and receptor-binding selectivity.

This could influence interactions with enzymatic active sites. Piperidine-amide derivatives (e.g., Preparation 14 ) incorporate a rigid heterocyclic ring, enabling targeted binding to proteins involved in inflammatory pathways.

Applications: The main compound’s ester and amine functionalities suggest utility as a prodrug intermediate, where enzymatic cleavage could release active moieties. 4-(Aminomethyl)-2-methylbenzoic acid HCl’s carboxylic acid group makes it suitable for covalent conjugation in drug delivery systems , while the methoxyphenyl analogue may serve as a dopamine receptor modulator.

Research Findings and Trends

  • Synthetic Flexibility : The main compound’s structure allows for modular derivatization, as seen in Preparations 14–16 , where piperidine-amide variants are synthesized for arthritis drug candidates.
  • Stability and Solubility: Hydrochloride salts of analogous compounds (e.g., 4-(Aminomethyl)-2-methylbenzoic acid HCl ) exhibit enhanced crystallinity and aqueous solubility compared to free bases, critical for formulation.

Biological Activity

Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and cellular signaling pathways. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

This compound is known to interact with Toll-like receptor 4 (TLR4), a critical component in the immune response. TLR4 is involved in recognizing pathogens and initiating inflammatory signaling cascades. The compound acts as an inhibitor of TLR4-mediated signaling, which can lead to the suppression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 .

Inhibition of Inflammatory Pathways

Studies have shown that derivatives of this compound can reduce nitric oxide (NO) production in macrophage cells, indicating a potential anti-inflammatory effect. The IC50 values for various derivatives suggest that modifications on the aryl rings enhance their potency against TLR4 activation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Activity IC50 (µM) Notes
Methyl 4-(1-aminopropan-2-yl)benzoateTLR4 InhibitionNot specifiedEffective in reducing cytokine production
Derivative 1 (substituted)Nitric Oxide Production Inhibition51.8 ± 5.8Mild suppression observed
Derivative 2 (substituted)Nitric Oxide Production Inhibition64.3 ± 0.1Requires substitution for enhanced activity

Anti-inflammatory Effects

In a study examining β-amino alcohol derivatives, it was found that specific substitutions on the benzyl rings were critical for enhancing the compound's inhibitory effects on TLR4 signaling. The research highlighted that compounds lacking substitutions were ineffective, underscoring the importance of chemical structure in biological activity .

Cellular Assays

Cellular assays conducted on RAW 264.7 macrophage cells demonstrated that this compound significantly reduced LPS-induced inflammation. The results indicated a direct correlation between structural modifications and the degree of inhibition observed in NO production .

Therapeutic Implications

Given its mechanism of action, this compound presents potential therapeutic applications in treating inflammatory diseases such as sepsis and neuropathic pain. By targeting TLR4-mediated pathways, this compound could serve as a prototype for developing new anti-inflammatory drugs.

Q & A

Q. What are the key steps for synthesizing Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzoate backbone. For analogs, methods like microwave-assisted coupling (e.g., combining methyl 4-(aminomethyl)benzoate hydrochloride with aldehydes and isonitriles under microwave irradiation) are effective . Key intermediates should be characterized via:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
  • HPLC (C18 column, acetonitrile/water gradient) to assess reaction progress and byproduct formation .
  • Mass spectrometry (ESI-MS) to verify molecular weight.

Q. How should researchers determine the optimal storage conditions for this compound?

Methodological Answer: Stability depends on hygroscopicity and sensitivity to light. Based on structural analogs:

  • Store at room temperature in airtight, light-resistant containers under inert gas (e.g., argon) .
  • Monitor degradation via TLC or HPLC every 3–6 months. For hygroscopic samples, use desiccants (silica gel) and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve:

  • Perform variable-temperature NMR to identify conformational changes.
  • Use X-ray crystallography (SHELXL refinement) for absolute configuration .
  • Cross-validate with DFT calculations (Gaussian or ORCA) to model solution-state conformers .

Q. What strategies are recommended for optimizing reaction yields in the presence of competing side reactions?

Methodological Answer: Byproducts may form due to amine oxidation or ester hydrolysis. Mitigation steps include:

  • Condition screening : Use radical inhibitors (e.g., BHT) or adjust pH to stabilize the amine group.
  • Catalytic optimization : Test palladium or copper catalysts for selective coupling .
  • In situ monitoring : Employ ReactIR or LC-MS to track reactive intermediates and quench side pathways .

Q. How can researchers assess the compound’s stability under physiological conditions for biological studies?

Methodological Answer: Evaluate stability in simulated biological matrices:

  • pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C and analyze via HPLC .
  • Serum stability : Add fetal bovine serum (FBS) and monitor hydrolysis over 24 hours using LC-MS .
  • Thermogravimetric analysis (TGA) to determine thermal degradation thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.